
Part 1: Molecular Identity and Physicochemical
Profile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromoisoxazole

Cat. No.: B039813 Get Quote

3-Bromoisoxazole is a five-membered heterocyclic compound containing a bromine atom at

the 3-position. This specific substitution pattern makes it a valuable and versatile electrophilic

partner in a variety of chemical transformations, particularly in the construction of more

complex molecular architectures for pharmaceutical and agrochemical applications.

IUPAC Name: 3-bromo-1,2-oxazole[1]

InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N[1]

The fundamental physicochemical properties of 3-Bromoisoxazole are summarized below.

This data is critical for planning reactions, purification procedures, and ensuring safe handling.
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Property Value Source(s)

CAS Number 111454-71-8 [1][2]

Molecular Formula C₃H₂BrNO [1][2]

Molecular Weight 147.96 g/mol [1][2]

Physical Form Liquid

Melting Point ~60 °C

InChI Code
1S/C3H2BrNO/c4-3-1-2-6-5-

3/h1-2H
[1]

Canonical SMILES C1=CON=C1Br [1]

Part 2: Synthesis and Purification: A Validated
Approach
The construction of the 3-bromoisoxazole core is most reliably achieved via a [3+2]

cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide, a

highly reactive 1,3-dipole, which then reacts with an alkyne. The choice of alkyne determines

the substitution at the 5-position of the resulting isoxazole.

The causality behind this choice of pathway is its high regioselectivity and efficiency.

Generating the unstable bromonitrile oxide directly in the reaction vessel minimizes

decomposition and side reactions, ensuring a cleaner conversion to the desired product.
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Caption: Synthetic workflow for 3-Bromoisoxazole derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-
butylisoxazole
This protocol is representative of the cycloaddition methodology for synthesizing 5-substituted

3-bromoisoxazoles.

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 1-hexyne (1.0

eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Initiation: To a separate flask containing a stirred suspension of dibromoformaldoxime (1.1

eq.) and a mild base like sodium bicarbonate (2.0 eq.) in the same solvent, slowly add the 1-

hexyne solution at room temperature. The base is crucial for the in situ generation of

bromonitrile oxide by eliminating HBr.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption

of the starting materials by Thin-Layer Chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash

the filtrate sequentially with water and brine to remove any remaining water-soluble

impurities.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The resulting crude product is then purified by flash column

chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield

the pure 3-bromo-5-butylisoxazole.

Part 3: Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized 3-Bromoisoxazole is a non-negotiable

step. A multi-spectroscopic approach provides a self-validating system for structural

confirmation. While a complete experimental dataset for the parent 3-Bromoisoxazole is not

always published, its spectral characteristics can be reliably predicted based on extensive data

from analogous structures.[3][4]
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Technique Predicted Observation & Rationale

¹H NMR

Two signals are expected in the aromatic region

(typically δ 6.5-8.5 ppm). The proton at the C5

position will appear as a doublet, coupled to the

C4 proton. The C4 proton will also be a doublet.

The precise chemical shifts are influenced by

the electronic nature of the C5 substituent, if

present.

¹³C NMR

Three distinct signals for the isoxazole ring

carbons. The carbon atom bonded to bromine

(C3) will be significantly shifted. The other two

carbons (C4 and C5) will appear in the typical

heteroaromatic region.

Mass Spec. (MS)

The most definitive feature is the molecular ion

peak exhibiting a characteristic isotopic pattern.

Due to the near-equal natural abundance of ⁷⁹Br

and ⁸¹Br isotopes, two peaks of almost equal

intensity (M⁺ and M⁺+2) will be observed for the

molecular ion and any bromine-containing

fragments.[5] This provides unambiguous

evidence of a single bromine atom in the

molecule.

IR Spectroscopy

Characteristic peaks for C=N and C-O

stretching within the isoxazole ring, typically in

the 1400-1650 cm⁻¹ region. A C-Br stretching

frequency may be observed in the lower

wavenumber region (500-600 cm⁻¹).

Part 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromoisoxazole lies in the reactivity of its C3-Br bond. This position

is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a

wide range of functionalities. The amination of 3-bromoisoxazoles is a particularly powerful
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transformation, as it provides access to 3-aminoisoxazoles, a scaffold prevalent in biologically

active compounds.[6][7]

However, direct thermal substitution on the electron-rich isoxazole ring can be sluggish. This is

where advanced synthetic techniques demonstrate their value. The application of microwave

irradiation in conjunction with a non-nucleophilic, strong phosphazene base (e.g., P₂-Et)

dramatically accelerates the reaction, providing access to products that are difficult to obtain

under conventional heating. This choice is based on the base's ability to facilitate the reaction

without competing as a nucleophile and the microwave's ability to rapidly and efficiently heat

the polar reaction mixture.

Reaction Conditions

3-Bromoisoxazole

3-Aminoisoxazole Derivative

SNAr

Nucleophile
(e.g., R₂NH)

Phosphazene Base
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(e.g., 200°C)
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Caption: Key SNAr transformation of 3-Bromoisoxazole.

Protocol: Microwave-Assisted Amination of 3-
Bromoisoxazole

Setup: In a dedicated microwave reaction vial, combine the 3-bromoisoxazole derivative

(1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a phosphazene base

such as ps-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-

dimethylperhydro-1,3,2-diazaphosphorine) (1.5 eq.).
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Solvent: The amine itself can often be used as the solvent if it is a liquid. Alternatively, a high-

boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane can be used.

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture

at a temperature between 180-200°C for 15-60 minutes. The reaction time and temperature

must be optimized for specific substrates.

Purification: After cooling, the reaction mixture is typically diluted with a suitable organic

solvent and purified directly by flash chromatography or an automated purification system to

isolate the 3-aminoisoxazole product. The use of polymer-supported base simplifies

purification, as it can be removed by filtration.

Part 5: Applications in Research and Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic

stability and ability to participate in hydrogen bonding interactions.[8][9][10] 3-Bromoisoxazole
serves as a key entry point to this chemical space.

Drug Discovery: It is a foundational building block for libraries of 3-aminoisoxazole

derivatives, which have demonstrated a wide spectrum of biological activities, including

antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] For example, 3-
bromoisoxazole-5-carboxylic acid is a precursor for preparing novel oxazolidinone

antibacterial agents.[12][13]

Agrochemicals: 3-Bromoisoxazole is a documented key intermediate in the industrial

synthesis of Pyroxasulfone, a potent pre-emergence herbicide.[14] The synthesis involves

the displacement of the bromide with a sulfur nucleophile, highlighting the compound's

versatility.

Part 6: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 3-Bromoisoxazole is a hazardous

chemical and must be handled with appropriate precautions.
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Hazard Class GHS Pictogram(s) Signal Word
Hazard
Statement(s)

Acute Toxicity &

Flammability
GHS07, GHS02 Warning

H226: Flammable

liquid and

vapour.H302+H312+H

332: Harmful if

swallowed, in contact

with skin or if inhaled.

Source: Aggregated data from ECHA and supplier safety documents.[1][15][16]

Standard Laboratory Handling Protocol
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles,

and a flame-retardant lab coat.

Ventilation: All manipulations must be performed inside a certified chemical fume hood to

prevent inhalation of vapors.

Ignition Sources: As a flammable liquid, keep it away from open flames, hot plates, and

spark-producing equipment.[15] Ensure all equipment is properly grounded.

Spill Management: Have a spill kit rated for flammable and halogenated organic compounds

readily available. Absorb minor spills with an inert material like vermiculite and place in a

sealed container for disposal.

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the

container tightly sealed and away from oxidizing agents.[15]

Disposal: Dispose of waste as halogenated organic waste in accordance with local, state,

and federal regulations.

References
PubChem. 3-Bromo-1,2-oxazole.
ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-
Bromoisoxazolines. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromoisoxazole
https://store.apolloscientific.co.uk/storage/msds/OR46500_msds.pdf
https://www.fishersci.ie/store/msds?partNumber=15589573&countryCode=IE&language=en
https://store.apolloscientific.co.uk/storage/msds/OR46500_msds.pdf
https://store.apolloscientific.co.uk/storage/msds/OR46500_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents.
ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on
3-Bromoisoxazolines. Organic Letters. [Link]
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole.
ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
[Link]
Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles.
ElectronicsAndBooks.
MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of
Ribonucleotides. [Link]
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
PubChem. 3-Bromoisoxazole-5-carboxylic acid.
NIH National Center for Biotechnology Information. Advances in isoxazole chemistry and
their role in drug discovery. [Link]
NIH National Center for Biotechnology Information. Therapeutic Potential of Isoxazole–
(Iso)oxazole Hybrids: Three Decades of Research. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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